

Evaluating the Specificity of AZD2858: A Comparative Guide for Kinase Researchers

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Compound of Interest				
Compound Name:	AZD2858			
Cat. No.:	B15541572	Get Quote		

For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the kinase specificity of **AZD2858**, a potent inhibitor of Glycogen Synthase Kinase 3 (GSK-3). Due to the limited availability of a comprehensive public kinase panel screening dataset for **AZD2858**, this guide leverages available data and presents a comparative analysis with other well-characterized, selective GSK-3 inhibitors, CHIR-99021 and PF-04802367, to infer its selectivity profile.

AZD2858 is a potent, orally active inhibitor of GSK-3, with IC50 values of 0.9 nM for GSK-3 α and 5 nM for GSK-3 β .[1][2][3] It has been reported to exhibit a high degree of selectivity, ranging from 70- to over 6000-fold, against a panel of other kinases.[2][3] This high selectivity is a critical attribute for a therapeutic candidate, as it minimizes off-target effects and potential toxicity.

Comparative Kinase Inhibitor Profile

To provide a quantitative perspective on the selectivity of **AZD2858**, the following table summarizes its inhibitory potency against GSK-3 isoforms and compares it with other notable GSK-3 inhibitors. The data for CHIR-99021 and PF-04802367, which have been extensively profiled against large kinase panels, serve as a reference to illustrate the expected high selectivity of a potent GSK-3 inhibitor like **AZD2858**.



Inhibitor	Target	IC50 (nM)	Selectivity Notes
AZD2858	GSK-3α	0.9[1][2]	70- to >6000-fold selective over a panel of other kinases.[2][3]
GSK-3β	5[1][2]		
CHIR-99021	GSK-3α	10[4]	>500-fold selective for GSK-3 over closely related kinases and >800-fold selective against 45 additional enzymes and receptors.[4]
GSK-3β	6.7[4]		
PF-04802367	GSK-3α	10.0 (Mobility Shift Assay)[5]	>450-fold selective for GSK-3α/β over a wide panel of other kinases.[5]
GSK-3β	9.0 (Mobility Shift Assay)[5]		
GSK-3β	2.1 (Recombinant Enzyme Assay)[5][6]	_	
GSK-3β	1.1 (ADP-Glo Assay) [5][6]		

Experimental Protocols

Accurate determination of a compound's kinase selectivity is crucial. Several commercially available platforms are widely used for this purpose. Below are detailed methodologies for two common assays.

ADP-Glo™ Kinase Assay



The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted by adding ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.[1][7]

Generalized Protocol:

- Kinase Reaction: A 5 μL kinase reaction is set up in a multiwell plate containing the kinase, substrate, ATP, and the test compound (e.g., **AZD2858**) at various concentrations. The reaction is incubated at room temperature.[8]
- ATP Depletion: 5 µL of ADP-Glo[™] Reagent is added to each well to terminate the kinase reaction and deplete the unconsumed ATP. The plate is then incubated for 40 minutes at room temperature.[1][8]
- ADP Conversion and Signal Generation: 10 μL of Kinase Detection Reagent is added to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. The plate is incubated for 30-60 minutes at room temperature.[1][8]
- Data Acquisition: The luminescence is measured using a plate-reading luminometer.[8] The signal is inversely proportional to the inhibitory activity of the test compound. IC50 values are calculated from the dose-response curves.

KINOMEscan™ Assay Platform

The KINOMEscan[™] platform is a competition-based binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is detected using a DNA-tagged kinase and quantitative PCR (gPCR). A



lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.[9][10]

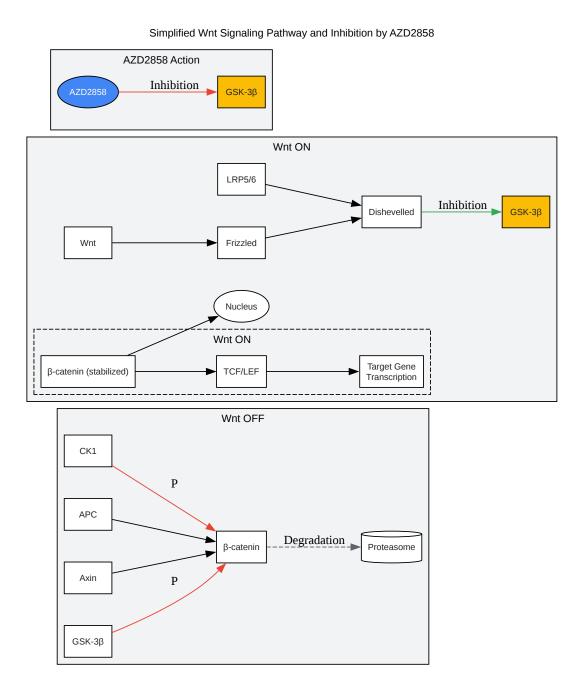
Generalized Protocol:

- Assay Components: The three main components are a DNA-tagged kinase, an immobilized ligand, and the test compound.[9][10]
- Competition Assay: The test compound is incubated with the kinase and the immobilized ligand. If the compound binds to the active site of the kinase, it will prevent the kinase from binding to the immobilized ligand.[10]
- Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.[9][10]
- Data Analysis: The results are typically reported as the percentage of the control (DMSO) signal. A lower percentage indicates stronger binding of the test compound to the kinase.
 Dissociation constants (Kd) can also be determined by running the assay with a range of compound concentrations.[9]

Visualizing Key Processes

To further illustrate the context of **AZD2858**'s activity and the process of its evaluation, the following diagrams are provided.

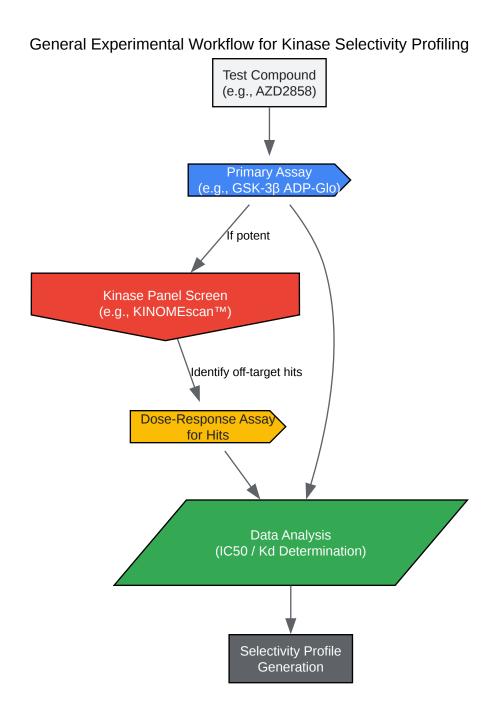




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Caption: Wnt signaling pathway and the inhibitory action of AZD2858 on GSK-3β.





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Caption: General experimental workflow for kinase selectivity profiling.



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